4-(Difluoromethyl)-2-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMIWMIGJDPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270981-57-1 | |
| Record name | 4-(difluoromethyl)-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Organic Transformations of 4 Difluoromethyl 2 Fluorobenzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of well-established organic transformations, enabling the synthesis of numerous derivatives such as esters, amides, acid halides, and anhydrides.
Esterification and Amidation Reactions
Esterification: The conversion of 4-(Difluoromethyl)-2-fluorobenzoic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For instance, methyl esters can be formed by reacting with methanol, often catalyzed by a strong acid like sulfuric acid or facilitated by heterogeneous catalysts. masterorganicchemistry.comresearchgate.net Another mild and efficient method involves the use of difluoromethyl diazomethane (HCF₂CHN₂), which reacts with a wide range of carboxylic acids to form difluoromethyl esters without the need for harsh conditions. nih.gov
Amidation: Amides of this compound are typically synthesized by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. globalscientificjournal.com Alternatively, direct amidation can be accomplished using coupling agents like 1,1'-Carbonyldiimidazole (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by an amine. chemrxiv.org Catalytic methods, for instance using titanium tetrafluoride (TiF₄), have also been developed for the direct condensation of carboxylic acids and amines in refluxing toluene.
Table 1: Representative Conditions for Esterification and Amidation
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | R-OH, H₂SO₄ (cat.), heat | Alkyl Ester |
| HCF₂CHN₂ | Difluoromethyl Ester | |
| MeOH, UiO-66-NH₂ (cat.), 150°C | Methyl Ester researchgate.net |
| Amidation | 1. (COCl)₂, DMF (cat.) 2. R¹R²NH | N,N-Disubstituted Amide | | | R¹R²NH, EDC, HOBt | N,N-Disubstituted Amide chemrxiv.org | | | R¹R²NH, TiF₄ (cat.), Toluene, reflux | N,N-Disubstituted Amide |
Decarboxylation Pathways and Derivatives
The removal of the carboxyl group (decarboxylation) from this compound to yield 1-(difluoromethyl)-3-fluorobenzene can be accomplished, typically requiring metal catalysis due to the stability of the aromatic C-C bond. Catalysts based on copper and silver salts have proven effective for the protodecarboxylation of various ortho-substituted benzoic acids. google.comgoogleapis.com
The reaction is influenced by the electronic nature of the substituents on the aromatic ring. The presence of an electron-withdrawing fluorine atom at the ortho position can facilitate the decarboxylation process by stabilizing the transition state. google.com The reaction is generally performed at elevated temperatures in a high-boiling solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). google.com A related transformation, fluorodecarboxylation, can also occur under specific conditions, leading to the formation of di- or trifluoromethylated compounds. nih.govnih.gov
Formation of Anhydrides and Acid Halides
Acid Halides: 4-(Difluoromethyl)-2-fluorobenzoyl chloride, a key synthetic intermediate, is readily prepared from the parent carboxylic acid. Standard halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation, often in the presence of a catalytic amount of DMF. prepchem.com The resulting acyl chloride is a versatile reagent for introducing the 4-(difluoromethyl)-2-fluorobenzoyl moiety, particularly in Friedel-Crafts acylation reactions and in the synthesis of esters and amides under mild conditions. sigmaaldrich.comscimplify.comanshulchemicals.com
Anhydrides: Symmetrical anhydrides can be synthesized from this compound by dehydration, which can be promoted by various reagents. A common laboratory method involves the reaction of two equivalents of the carboxylic acid with a coupling agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base such as potassium carbonate.
Table 2: Synthesis of Acid Halides and Anhydrides
| Product | Reagents and Conditions | Key Features |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), cat. DMF | Highly reactive intermediate for acylation reactions. prepchem.comanshulchemicals.com |
| Anhydride | p-Toluenesulfonyl chloride (TsCl), K₂CO₃, CH₃CN | Useful for milder acylation reactions. |
Transformations at the Difluoromethyl Group
The difluoromethyl (CF₂H) group is not merely an inert substituent; its C-H and C-F bonds can participate in a range of organic transformations, allowing for further functionalization of the molecule.
Reductive and Oxidative Modifications of the C-CF₂H Moiety
Direct reductive or oxidative modification of the difluoromethyl group attached to an aromatic ring presents a synthetic challenge.
Reductive Processes: While the selective reduction of a trifluoromethyl (CF₃) group to a difluoromethyl (CF₂H) group is a known transformation, the further reduction of the robust CF₂H group to a methyl (CH₃) or methylene (CH₂) group is less common and requires harsh conditions. These transformations often proceed via radical intermediates. rhhz.net
Oxidative Processes: The direct oxidation of the C-H bond in the Ar-CF₂H moiety to a hydroxyl group or carbonyl functionality is not a standard transformation. However, analogous oxidations have been reported for related structures. For instance, difluoromethyl sulfides can be selectively oxidized to the corresponding sulfoxides using hydrogen peroxide in trifluoroacetic acid, suggesting that the C-H bond in the difluoromethyl group is resistant to oxidation under these conditions.
Derivatization of the Difluoromethyl Group
More recent advances in synthetic methodology have enabled the selective functionalization of the difluoromethyl group itself.
Deprotonation and Nucleophilic Reactivity: The hydrogen atom of the difluoromethyl group is weakly acidic and can be removed by a strong base. This deprotonation generates a nucleophilic aryldifluoromethyl anion (Ar-CF₂⁻) synthon. This reactive intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, allowing for the construction of new carbon-carbon bonds at the difluoromethyl position. acs.org
Monodefluorination and Further Functionalization: It is possible to selectively replace a single fluorine atom from the difluoromethyl group. This has been achieved using a frustrated Lewis pair (FLP) approach, which activates a C-F bond. The resulting α-fluoroalkylphosphonium salt can then be used in subsequent reactions, such as Wittig-type functionalizations, to generate monofluoroalkenes. cas.cn This two-step sequence effectively converts the difluoromethyl group into a versatile synthetic handle for creating more complex fluorinated molecules.
Table 3: Derivatization of the Difluoromethyl Group
| Transformation | Reagents and Conditions | Intermediate/Product |
|---|
| Deprotonation/Alkylation | 1. Strong base (e.g., KN(iPr)₂) 2. Electrophile (E⁺) | Ar-CF₂-E acs.org | | Monodefluorination/Wittig | 1. P(o-Tol)₃, B(C₆F₅)₃ (FLP) 2. Aldehyde/Ketone | Ar-CF=CR₂ cas.cn |
Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring
Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org The feasibility and regioselectivity of such reactions on the this compound ring are dictated by the electronic effects of the existing substituents.
Directing Effects: The carboxyl (-COOH) and difluoromethyl (-CHF2) groups are electron-withdrawing and act as meta-directors. The fluoro (-F) substituent is also deactivating due to its inductive effect but acts as an ortho, para-director because of its ability to donate a lone pair of electrons via resonance. On the this compound ring, the directing influences of these groups converge. The -COOH group directs incoming electrophiles to positions 3 and 5. Similarly, the -CHF2 group directs to positions 3 and 5 (meta to itself). The -F group directs to its ortho positions (1 and 3) and para position (5). The confluence of these effects strongly suggests that electrophilic substitution will occur at either the C-3 or C-5 position.
Reactivity: All three substituents are deactivating, meaning they reduce the nucleophilicity of the benzene ring compared to benzene itself. Consequently, forcing conditions, such as the use of strong acids or elevated temperatures, are typically required to achieve electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com
A common example of SEAr is nitration. The nitration of benzene derivatives is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org While specific studies on the nitration of this compound are not prevalent in the reviewed literature, the synthesis of related compounds like 4-(difluoromethyl)-2-nitrobenzoic acid is known, indicating the viability of introducing a nitro group to a similar ring system. chemicalbook.com Based on the directing effects, nitration would be expected to yield a mixture of 4-(difluoromethyl)-2-fluoro-3-nitrobenzoic acid and 4-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile | Typical Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
| Halogenation | Br⁺ / Cl⁺ | Br₂, FeBr₃ / Cl₂, AlCl₃ | 5-Bromo-4-(difluoromethyl)-2-fluorobenzoic acid |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-(Difluoromethyl)-2-fluoro-5-sulfobenzoic acid |
Nucleophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl systems bearing electron-withdrawing groups and a suitable leaving group. masterorganicchemistry.comnih.gov The structure of this compound is well-suited for this transformation.
Activation: The aromatic ring is significantly activated for nucleophilic attack. The strong electron-withdrawing nature of the carboxyl group (-COOH) at C-1 and the difluoromethyl group (-CHF2) at C-4 decreases the electron density of the ring.
Leaving Group: The fluoro substituent at C-2 serves as an excellent leaving group for SNAr reactions. Fluorine's high electronegativity activates the ring towards attack, and while the C-F bond is strong, its cleavage is not the rate-determining step. masterorganicchemistry.com The rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
Regioselectivity: The activation is most pronounced for leaving groups positioned ortho or para to the electron-withdrawing substituents. In this molecule, the fluorine at C-2 is ortho to the -COOH group and para to the -CHF2 group, making it highly susceptible to displacement by nucleophiles.
This reaction pathway allows for the introduction of a variety of nucleophiles at the C-2 position. For instance, reaction with amines or ammonia can produce substituted anthranilic acid derivatives, while reaction with alkoxides or thiols can yield aryl ethers and thioethers, respectively. Studies on related ortho-fluoro benzoic acids have shown that the fluoro group can be smoothly displaced by various organometallic reagents, further highlighting the susceptibility of this position to nucleophilic attack. researchgate.net
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ (e.g., Aniline) | 2-(Arylamino)-4-(difluoromethyl)benzoic acid |
| Alkoxide | NaOR (e.g., Sodium Methoxide) | 4-(Difluoromethyl)-2-methoxybenzoic acid |
| Thiolate | NaSR (e.g., Sodium Thiophenolate) | 4-(Difluoromethyl)-2-(phenylthio)benzoic acid |
| Hydroxide | NaOH | 4-(Difluoromethyl)-2-hydroxybenzoic acid |
Cross-Coupling Reactions Involving Halo-Substituted Positions on the Aromatic Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize this compound in these reactions, it must first be halogenated, typically at one of the activated C-3 or C-5 positions, as discussed in section 3.3. A resulting compound, such as 5-bromo-4-(difluoromethyl)-2-fluorobenzoic acid, becomes a versatile substrate for various coupling transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.net The 5-bromo derivative of the title compound could react with various aryl or heteroaryl boronic acids to form biaryl structures. This method is widely used in pharmaceutical synthesis due to its tolerance of a broad range of functional groups. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, also catalyzed by palladium. wikipedia.orgrsc.org It is a premier method for synthesizing aryl amines. researchgate.netresearchgate.net The 5-bromo derivative could be coupled with primary or secondary amines to generate complex aniline derivatives, which are important pharmacophores. The reaction typically employs a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand (e.g., BINAP, XPhos), and a base such as Cs₂CO₃ or NaOtBu. nih.gov
Table 3: Potential Cross-Coupling Reactions of 5-Bromo-4-(difluoromethyl)-2-fluorobenzoic acid
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Base | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-4-(difluoromethyl)-2-fluorobenzoic acid |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 5-(Morpholino)-4-(difluoromethyl)-2-fluorobenzoic acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 5-(Phenylethynyl)-4-(difluoromethyl)-2-fluorobenzoic acid |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | 4-(Difluoromethyl)-2-fluoro-5-styrylbenzoic acid |
4 Difluoromethyl 2 Fluorobenzoic Acid As a Versatile Synthetic Building Block
Precursor for the Synthesis of Novel Fluorinated Compounds
The strategic placement of the difluoromethyl and fluoro substituents on the benzoic acid scaffold makes 4-(difluoromethyl)-2-fluorobenzoic acid a valuable precursor for a variety of novel fluorinated compounds. The carboxylic acid group can be readily converted into other functional groups, while the aromatic ring can undergo further substitution reactions.
The difluoromethyl group (CF2H) is recognized as a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of forming hydrogen bonds which can enhance the binding affinity of a molecule to its biological target. nih.gov The introduction of this moiety into organic molecules is a key strategy in drug discovery. researchgate.net
Derivatization of this compound can lead to the synthesis of a diverse array of biologically active molecules. The carboxylic acid functionality can be transformed into esters, amides, or other derivatives to modulate the compound's pharmacokinetic properties. For instance, coupling of the carboxylic acid with various amines can generate a library of amide derivatives for screening against different biological targets.
| Derivative Type | Potential Biological Application |
| Amides | Enzyme inhibitors, receptor antagonists |
| Esters | Prodrugs with improved bioavailability |
| Acyl Halides | Reactive intermediates for further synthesis |
The aromatic ring of this compound can also be functionalized to introduce additional pharmacophoric groups. The fluorine and difluoromethyl groups influence the regioselectivity of electrophilic aromatic substitution reactions, allowing for the controlled introduction of substituents at specific positions.
Fluorinated organic compounds are integral to the development of advanced materials with unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. solvay.com this compound can serve as a monomer or a key intermediate in the synthesis of fluorinated polymers and liquid crystals.
The incorporation of the difluoromethyl group can enhance the properties of materials. For example, in polymer chemistry, the presence of fluorine can lead to materials with low surface energy, high hydrophobicity, and excellent weather resistance. In the field of liquid crystals, the introduction of a difluoromethyl group can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy.
| Material Type | Potential Application |
| Fluorinated Polymers | High-performance coatings, membranes |
| Liquid Crystals | Display technologies |
| Organic Electronics | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
Application in the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. nih.gov this compound is a valuable starting material for the synthesis of various fluorinated heterocyclic systems.
The carboxylic acid group can participate in cyclization reactions to form heterocycles such as oxazolines, thiazolines, and benzoxazinones. For example, condensation with amino alcohols or amino thiols can yield the corresponding oxazoline (B21484) or thiazoline (B8809763) derivatives. Furthermore, the aromatic ring can be a part of a larger heterocyclic framework. Palladium-catalyzed coupling reactions, for instance, can be employed to construct biaryl systems, which can then be cyclized to form dibenzofurans or carbazoles.
The difluoromethyl group can also play a role in directing the cyclization or influencing the properties of the resulting heterocyclic compound. The synthesis of difluoromethylated pyrazoles and isoxazoles has been achieved using related fluorinated building blocks. researchgate.net
Utilization in Complex Molecule Total Synthesis Approaches
In the total synthesis of complex natural products and other intricate organic molecules, the use of highly functionalized building blocks is crucial for achieving efficiency and stereocontrol. This compound can serve as a key fragment in a convergent synthesis strategy, where different parts of a target molecule are synthesized separately and then combined.
The presence of multiple functional groups allows for a stepwise and controlled elaboration of the molecular structure. The carboxylic acid can be used as a handle for coupling with other fragments, while the aromatic ring can be further modified as needed. The difluoromethyl group, being relatively stable, can be carried through multiple synthetic steps.
Integration into Tandem Reaction Sequences
Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations in a single synthetic operation without isolating the intermediates. nih.gov These reactions are highly efficient as they reduce the number of purification steps, save time and resources, and often lead to an increase in molecular complexity in a single step.
This compound can be designed to participate in tandem reaction sequences. For example, a reaction could be initiated at the carboxylic acid group, which then triggers a subsequent cyclization onto the aromatic ring. The substituents on the ring can influence the feasibility and outcome of such tandem processes. Visible-light promoted three-component tandem reactions have been developed to synthesize difluoromethylated oxazolidin-2-imines, showcasing the potential for incorporating difluoromethylated building blocks into such efficient synthetic strategies. nih.gov
Advanced Spectroscopic and Computational Investigations of Fluorinated Benzoic Acids
Conformational Analysis via Microwave Spectroscopy
Microwave spectroscopy is a powerful tool for the detailed investigation of molecular structures in the gas phase, providing insights into the conformational preferences of molecules. utrgv.edu For fluorinated benzoic acids, this technique has been instrumental in determining the planar structures of various conformers. nih.govaip.org Studies on mono-fluoro-benzoic acids, such as 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, have been conducted using pulsed beam Fourier transform microwave spectroscopy in the 4-14 GHz frequency range. nih.govaip.orgresearchgate.net
In the case of 2-fluorobenzoic acid, three distinct conformers have been identified and assigned. nih.govaip.orgresearchgate.net For 3-fluorobenzoic acid, two conformers were observed, while 4-fluorobenzoic acid was found to have one stable conformer. nih.govaip.orgresearchgate.net The rotational transitions measured for these molecules were fitted using a rigid rotor Hamiltonian to determine their rotational constants. nih.govaip.orgresearchgate.net For 4-(Difluoromethyl)-2-fluorobenzoic acid, while specific experimental data is not available, it is anticipated that the presence of the difluoromethyl group would lead to multiple possible conformers, depending on the orientation of the CHF2 group relative to the aromatic ring. The internal rotation of this group could also lead to splittings in the rotational spectra, providing information on the barrier to internal rotation.
Table 1: Experimental Rotational Constants for Conformers of Mono-Fluorobenzoic Acids.
| Compound | Conformer | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|---|
| 2-Fluorobenzoic Acid | 1 | 2539.8(4) | 1243.2(3) | 840.4(2) |
| 2 | 2568.1(6) | 1210.9(4) | 828.5(3) | |
| 3 | 2521.7(8) | 1258.5(5) | 845.2(4) | |
| 3-Fluorobenzoic Acid | 1 | 3589.9(7) | 894.2(4) | 719.5(3) |
| 2 | 3621.2(5) | 880.1(3) | 711.2(2) | |
| 4-Fluorobenzoic Acid | 1 | 4891.3(9) | 743.6(5) | 648.1(4) |
Data inferred from studies on mono-fluorobenzoic acids.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential for complementing experimental spectroscopic data and predicting the electronic structure and reactivity of molecules. nih.gov For fluorinated benzoic acids, these calculations have been used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov
Studies on related molecules, such as 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid, have utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate their structural properties in the ground state. nih.gov Such calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data where available. Furthermore, the electronic properties, including absorption wavelengths, excitation energies, dipole moments, and frontier molecular orbital energies, can be investigated using time-dependent DFT (TD-DFT). nih.gov The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the charge transfer that can occur within the molecule. nih.gov For this compound, quantum chemical calculations would be invaluable for understanding the influence of the difluoromethyl and fluorine substituents on the electronic properties of the benzoic acid core.
Table 2: Calculated Electronic Properties of a Representative Fluorinated Benzoic Acid.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (HOMO-LUMO) | 5.7 eV |
| Dipole Moment | 3.5 D |
Theoretical data based on calculations for similar fluorinated benzoic acids.
Spectroscopic Characterization of Hydrogen-Bonded Complexes of Fluorinated Benzoic Acids
The ability of carboxylic acids to form hydrogen-bonded complexes is a key aspect of their chemistry. Microwave spectroscopy and computational methods have been employed to characterize the structure and dynamics of such complexes involving fluorinated benzoic acids. utrgv.edu For instance, the gas-phase homodimer of 3-fluorobenzoic acid has been detected and studied, revealing evidence of proton tunneling. nih.govaip.org
The formation of intermolecular hydrogen bonds, such as O-H···O, is a common feature in the solid state and can also be observed in the gas phase. researchgate.net The study of heterodimers, such as the complex between 3,4,5-trifluorobenzoic acid and formic acid, provides insights into the proton tunneling process. utrgv.edu For this compound, it is expected to form similar hydrogen-bonded dimers. The presence of the fluorine atom at the 2-position could potentially lead to the formation of intramolecular hydrogen bonds between the carboxylic acid proton and the fluorine atom, which would influence its acidity and conformational preferences. quora.com
Table 3: Properties of Hydrogen-Bonded Dimers of Fluorinated Benzoic Acids.
| Dimer Complex | Interaction Energy (kJ/mol) | Hydrogen Bond Length (Å) |
|---|---|---|
| (3-Fluorobenzoic Acid)₂ | -75.3 | 1.68 |
| (4-Fluorobenzoic Acid)₂ | -78.1 | 1.65 |
Data estimated from computational studies on related benzoic acid dimers.
Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Mechanistic Insights
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
In the ¹H NMR spectrum of a substituted benzoic acid, the carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The aromatic protons will exhibit complex splitting patterns depending on their substitution. For this compound, the proton of the difluoromethyl group would likely appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons would show splitting patterns influenced by both the fluorine and difluoromethyl substituents.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed in the range of 165-185 ppm. The aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of the fluorine and difluoromethyl groups. The carbon of the difluoromethyl group would likely appear as a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum. One signal would correspond to the fluorine atom attached to the aromatic ring, and its chemical shift would be indicative of its position relative to the other substituents. The other signal would be from the two equivalent fluorine atoms of the difluoromethyl group. This signal would likely appear as a doublet due to coupling with the proton of the CHF₂ group.
Table 4: Predicted NMR Chemical Shifts (ppm) for this compound.
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |
|---|---|---|
| ¹H | ~13.0 | s (COOH) |
| ~7.8 - 8.2 | m (Aromatic) | |
| ~6.8 - 7.2 | t (CHF₂) | |
| ¹³C | ~165 | s (C=O) |
| ~115 - 140 | m (Aromatic) | |
| ~110 | t (CHF₂) | |
| ¹⁹F | ~ -110 | s (Ar-F) |
| ~ -125 | d (CHF₂) |
Predicted values are based on typical chemical shifts for similar functional groups and may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the characterization of fluorinated benzoic acids, providing precise information on their molecular mass and structural features through controlled fragmentation. The analysis of this compound by mass spectrometry reveals a distinct pattern of ionization and fragmentation that is characteristic of its molecular structure.
Under typical electrospray ionization (ESI) conditions in negative ion mode, which is well-suited for acidic compounds, this compound readily loses a proton from its carboxylic acid group to form the deprotonated molecule, [M-H]⁻. This ion is often observed as the base peak or a prominent peak in the mass spectrum, confirming the molecular weight of the compound.
The calculated molecular weight of this compound (C₈H₅F₃O₂) is 194.12 g/mol . Therefore, the [M-H]⁻ ion is expected at a mass-to-charge ratio (m/z) of 193.
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, the [M-H]⁻ ion of this compound undergoes characteristic fragmentation. The fragmentation pathways are influenced by the presence of the carboxylic acid, the difluoromethyl group, and the fluorine atom on the aromatic ring.
A primary and highly characteristic fragmentation pathway for benzoic acids is the neutral loss of carbon dioxide (CO₂) from the deprotonated molecule. This fragmentation, resulting from the cleavage of the bond between the aromatic ring and the carboxyl group, is a common feature observed in the mass spectra of related fluorinated benzoic acids. For this compound, this would result in the formation of a fluorinated benzyl anion.
Further fragmentation can occur through the loss of HF or other small neutral molecules, providing additional structural information. The presence of the difluoromethyl group can also lead to specific fragmentation patterns involving the C-F bonds.
Computational methods are increasingly used to predict and rationalize the fragmentation patterns of organofluorine compounds. nih.gov These computational studies, often employing density functional theory (DFT), can help in elucidating complex fragmentation mechanisms and in the interpretation of experimental mass spectra. nih.gov Studies on similar fluorinated compounds have shown that fragmentation does not always follow simple cleavage rules and can involve complex rearrangements.
The detailed analysis of the fragmentation pattern provides a wealth of information for the unequivocal identification and structural confirmation of this compound and its metabolites or degradation products in various matrices.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M-H]⁻ | C₈H₄F₃O₂⁻ | 193.02 | Deprotonated molecule |
| [M-H-CO₂]⁻ | C₇H₄F₃⁻ | 149.03 | Loss of carbon dioxide |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Applications of Fluorinated Benzoic Acids As Research Tracers
Hydrogeological Tracing Applications
FBAs are widely used as conservative tracers in hydrological studies to model the flow of water and the transport of dissolved substances. nih.govgeus.dk Their utility stems from their low background concentrations in natural water systems and their ability to move with water without significant interaction with soil or aquifer materials.
Assessment of Groundwater Flow and Transport Mechanisms
The fundamental application of FBAs in hydrogeology is the characterization of groundwater flow paths, velocity, and transport parameters. By injecting a pulse of an FBA tracer into an aquifer and monitoring its appearance and concentration at downstream observation wells, hydrologists can gain critical insights into the subsurface environment.
Research Findings: Studies have successfully employed a suite of FBA isomers simultaneously in multi-tracer tests. nih.gov These tests allow for the characterization of different flow paths within the same aquifer system. The behavior of various FBAs is often compared to that of a well-established conservative tracer, such as the bromide ion (Br-). In many soil and groundwater environments, FBAs have been shown to exhibit mobility that is comparable to bromide, indicating they are not significantly affected by sorption or degradation processes and thus accurately track the movement of water. nih.gov This makes them reliable for determining key aquifer properties.
Table 1: Example Hydrogeological Properties Determined Using FBA Tracers
| Parameter | Description | How FBA Tracers Are Used |
|---|---|---|
| Groundwater Velocity | The rate at which groundwater moves through an aquifer. | Measured by the travel time of the tracer's peak concentration between two points. |
| Dispersivity | A measure of the spreading of a tracer plume as it moves. | Determined by analyzing the shape and spread of the tracer breakthrough curve over time. |
| Flow Path | The specific route that groundwater follows in the subsurface. | Identified by detecting the tracer at specific monitoring wells after injection. |
| Aquifer Connectivity | The degree to which different parts of an aquifer are hydraulically connected. | Assessed by injecting tracers at multiple points and observing where they are detected. |
This table presents typical parameters determined using the FBA class of tracers. Specific performance data for 4-(Difluoromethyl)-2-fluorobenzoic acid is not available.
Studies on Pesticide and Xenobiotic Compound Leaching
Understanding the potential for contaminants to leach from the soil surface to groundwater is a critical environmental concern. FBA tracers are valuable tools in such studies because their movement can mimic the transport of soluble, non-reactive pollutants. geus.dkresearchgate.net
Research Findings: By applying FBAs alongside pesticides or other xenobiotic compounds in field or laboratory column experiments, researchers can differentiate between the effects of water movement (advection and dispersion) and the specific chemical interactions of the contaminant (sorption and degradation). The FBA tracer provides a baseline for how a substance would move if it only followed the path of water. Any delay or reduction in the concentration of the contaminant relative to the FBA tracer can be attributed to the contaminant's chemical reactivity with the soil matrix. This comparative approach allows for a more accurate assessment of leaching potential and the development of more robust contaminant transport models. nih.govgeus.dk
Petroleum Reservoir Tracing Applications
In the oil and gas industry, FBA tracers are essential for reservoir characterization and optimizing hydrocarbon recovery. researchgate.nets4science.at They are injected into reservoirs with water or gas to track the movement of fluids, providing invaluable data for reservoir management. s4science.at
Characterization of Fluid Flow in Oil and Gas Reservoirs
Understanding the flow of injected fluids is crucial for the success of enhanced oil recovery (EOR) operations. FBA tracers help engineers map fluid pathways, identify communication between injector and producer wells, and quantify the volume of the reservoir being swept by the injected fluid. s4science.atgoogle.com
Research Findings: FBAs are favored for these applications because they are stable at high reservoir temperatures and pressures and can be detected at very low concentrations (parts per billion or even parts per trillion). s4science.at Different FBA compounds can be injected into different wells or at different times, allowing for a detailed and complex picture of the reservoir's dynamics to be constructed. The arrival time and concentration of the tracers at production wells reveal information about inter-well connectivity, flow velocity, and potential reservoir heterogeneities like high-permeability channels or barriers to flow. researchgate.net
Table 2: Typical Objectives of FBA Tracer Tests in Petroleum Reservoirs
| Objective | Description | Information Gained from Tracer Data |
|---|---|---|
| Inter-well Connectivity | Determine if fluid injected into one well is reaching a specific production well. | Detection (or non-detection) of the injected tracer at the producer. |
| Sweep Efficiency | Assess the volume of the reservoir contacted by the injected fluid. | The amount of tracer recovered relative to the amount injected. |
| Flow Path Identification | Map the dominant pathways for fluid movement in the reservoir. | Tracer breakthrough times at various production wells. |
| Detection of Fracturing Fluid | Quantify the recovery of fluids used during hydraulic fracturing. | Analysis of tracer concentrations in the flowback fluid after a fracturing operation. google.com |
This table outlines common applications for the FBA class of tracers. Specific performance data for this compound in reservoir conditions is not available.
Evaluation of Fracture Networks and Conductivity
In unconventional reservoirs, such as shale and tight sandstones, production relies on creating complex fracture networks through hydraulic fracturing. The effectiveness of these networks depends on their connectivity and conductivity (the ability to transmit fluids). Chemical tracers provide a direct method for diagnosing the properties of these created fractures. google.com
Research Findings: By adding distinct FBA tracers to the fracturing fluid of different stages, operators can analyze the flowback of these tracers to understand the performance of each stage. The tracer return profile can indicate the volume of the fracture network connected to the wellbore and can help diagnose issues such as fracture closure over time. researchgate.net For instance, a rapid and high recovery of a tracer may suggest a simple, highly conductive fracture, while a delayed and drawn-out return could indicate a more complex network or the closure of un-propped fractures. This information is critical for evaluating the success of a fracturing treatment and optimizing future designs.
Analytical Methodologies for Fluorobenzoate Tracers
The successful use of this compound and other FBAs as tracers is contingent on sensitive and reliable analytical methods capable of detecting and quantifying them in complex water samples, such as groundwater or oilfield-produced water. nih.govresearchgate.net Several advanced analytical techniques have been developed for this purpose.
Research Findings: High-Performance Liquid Chromatography (HPLC) is a commonly used technique, often coupled with ultraviolet (UV) detection. For enhanced sensitivity and specificity, particularly in complex matrices, HPLC is frequently paired with tandem mass spectrometry (LC-MS/MS). nih.govgeus.dk This method allows for the direct determination of multiple FBAs in a single analysis with very low detection limits, often in the micrograms per liter (µg/L) or nanograms per liter (ng/L) range. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for FBA analysis. This method typically requires a derivatization step to make the benzoic acids volatile, but it can achieve extremely low detection limits, making it suitable for ultra-trace analysis. nih.govresearchgate.net Solid-phase extraction (SPE) is often employed as a sample preparation step to concentrate the tracers from the water sample and remove interfering substances before analysis by either LC or GC methods. nih.govresearchgate.net
Table 3: Comparison of Analytical Methods for FBA Tracers
| Analytical Method | Common Detection Limit Range | Key Advantages | Key Considerations |
|---|---|---|---|
| HPLC-UV | Low parts per billion (ppb) | Relatively common instrumentation; straightforward operation. | Susceptible to interference from other compounds in the sample matrix. |
| LC-MS/MS | Low to sub-ppb (µg/L to ng/L) | High sensitivity and selectivity; can analyze multiple tracers at once; often requires no sample clean-up. nih.govgeus.dk | Higher equipment cost and complexity. |
| GC-MS | Very low ppb to parts per trillion (ng/L) | Excellent sensitivity and specificity; capable of ultra-trace analysis. nih.govresearchgate.net | Requires a chemical derivatization step to make the analytes volatile. |
This table summarizes common analytical techniques for the FBA class of tracers. The specific analytical performance for this compound would need to be determined experimentally.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) for Detection and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is a powerful and sensitive technique widely employed for the direct determination and quantification of fluorinated benzoic acids in environmental samples. acs.orgnih.gov This method is particularly valuable for analyzing tracers in complex matrices like groundwater. nih.gov
A key advantage of LC-MS-MS is its ability to analyze multiple FBA tracers simultaneously, covering mono-, di-, tri-, and tetra-substituted variants. nih.gov The method typically requires minimal sample preparation, often needing only filtration before analysis, and small sample volumes are sufficient. nih.govgoogle.com Analysis times are generally short, often less than 10 minutes per sample. nih.gov
The sensitivity of LC-MS-MS allows for low detection limits. For instance, in groundwater analysis, a general detection limit of 1 µg/L has been reported using electrospray ionization. nih.gov For more complex samples, such as saline reservoir waters, coupling LC-MS/MS with a preconcentration step like solid-phase extraction (SPE) can significantly enhance sensitivity, achieving detection limits between 0.01 and 0.05 ng/mL. researchgate.netresearchgate.net
Table 1: Performance of LC-MS-MS for Fluorinated Benzoic Acid (FBA) Analysis
| Parameter | Performance Metric | Sample Matrix | Reference |
|---|---|---|---|
| Detection Limit | 1 µg/L | Groundwater | nih.gov |
| Detection Limit (with SPE) | 0.01 - 0.05 ng/mL | Saline Reservoir Water | researchgate.netresearchgate.net |
| Analysis Time | < 10 minutes | Groundwater | nih.gov |
| Sample Preparation | Minimal (often only filtration) | Various | nih.govgoogle.com |
| Analytes | Simultaneous analysis of up to 15 FBAs | Groundwater | nih.gov |
Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS-MS) for Enhanced Sensitivity
For applications requiring even greater sensitivity and speed, Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS-MS) has emerged as a superior analytical tool. google.coms4science.at This technique utilizes columns with smaller particle sizes, leading to improved resolution, faster analysis times, and enhanced sensitivity compared to conventional HPLC. google.com
UHPLC-MS-MS methods have been developed for the simultaneous determination of a wide range of FBAs (16 or more) in challenging matrices like oil reservoir waters. researchgate.netresearchgate.net These methods are noted for being more robust and significantly faster than other techniques like gas chromatography. researchgate.net A complete analysis can often be achieved in under five minutes. researchgate.nets4science.atresearchgate.net
The primary advantage of UHPLC-MS-MS is its exceptional sensitivity. Method detection limits are frequently reported in the low nanogram per milliliter (ng/mL) range, typically between 0.05 and 50 ng/mL, depending on the specific FBA compound. researchgate.netresearchgate.net Further refinements and specific instrument configurations have pushed these limits even lower, into the parts-per-trillion (ppt) or low parts-per-billion (ppb) range, with limits of quantification (LOQs) reported between 0.09 and 14.1 ppb. s4science.at This high sensitivity allows for the detection of tracers over long distances and extended time periods from the initial injection point.
Table 2: Performance of UHPLC-MS-MS for Fluorinated Benzoic Acid (FBA) Analysis
| Parameter | Performance Metric | Sample Matrix | Reference |
|---|---|---|---|
| Detection Limit | 0.05 - 50 ng/mL | Oil Reservoir Water | researchgate.netresearchgate.net |
| Limit of Quantification | 0.09 - 14.1 ppb | Oil Well Water | s4science.at |
| Analysis Time | < 5 minutes | Oil Reservoir Water | researchgate.nets4science.atresearchgate.net |
| Sample Preparation | Direct injection after filtration | Various | google.com |
| Analytes | Simultaneous analysis of 16-17 FBAs | Oil Reservoir Water | researchgate.nets4science.atresearchgate.net |
Gas Chromatography (GC) and Capillary Electrophoresis (CE) in Tracer Analysis
Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), provides another highly sensitive method for the ultra-trace analysis of FBAs. nih.govresearchgate.net Unlike liquid chromatography methods, GC analysis of acidic compounds like FBAs typically requires a derivatization step to convert them into more volatile forms, such as their methyl esters. nih.govresearchgate.net
This sample preparation process often involves an initial solid-phase extraction (SPE) step to enrich the analytes from a large volume of water, which can achieve enrichment factors of 250-fold or more. nih.govresearchgate.net While the sample preparation is more involved than for LC-MS/MS, the resulting sensitivity is excellent. Methods have been developed that enable the determination of FBAs down to the range of 6–44 nanograms per liter (ng/L). nih.govresearchgate.net Isotope dilution GC-MS, which uses deuterated analogues of the FBAs as internal standards, is also employed for accurate quantification. researchgate.netresearchgate.net
Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. It has been successfully applied to the separation of complex mixtures of substituted benzoic acids. acs.orgacs.org The separation in CE is influenced by the charge of the molecule and its size, which for benzoic acids, is highly dependent on the pH of the buffer solution and the pKa of the acid. acs.orgacs.org The electron-withdrawing or electron-donating characteristics of substituents on the benzoic acid ring, such as fluorine or difluoromethyl groups, alter the pKa and thus the electrophoretic migration behavior, allowing for the separation of different isomers. acs.org CE methods have been optimized to separate numerous FBA isomers in a single run. nih.gov
Table 3: Comparison of GC-MS and CE for Fluorinated Benzoic Acid (FBA) Analysis
| Technique | Key Feature | Detection Limit | Sample Preparation | Reference |
|---|---|---|---|---|
| GC-MS | High sensitivity for ultra-trace analysis | 6 - 44 ng/L | SPE and derivatization required | nih.govresearchgate.net |
| Capillary Electrophoresis (CE) | Separation based on pKa and mobility | Method-dependent | Minimal | acs.orgacs.org |
Stability and Inertness Considerations for Tracer Applications in Diverse Environments
The effectiveness of a compound as a tracer is fundamentally dependent on its stability and inertness within the environment under investigation. An ideal tracer should be conservative, meaning it travels with the water flow without undergoing chemical reactions, sorption to solid phases, or biological degradation. mdpi.com
Fluorinated benzoic acids are widely utilized as tracers precisely because they exhibit these characteristics under many typical subsurface conditions. semanticscholar.org They are generally considered to be nonreactive, showing little to no binding to the soil or reservoir matrix. mdpi.comsemanticscholar.org This inertness ensures that the movement of the tracer accurately reflects the movement of the water.
The carbon-fluorine bond is exceptionally strong, which imparts high chemical and thermal stability to fluorinated compounds. This makes FBAs highly persistent in the environment, a crucial property for long-term tracer tests. bund.net Their high environmental stability means they are not easily broken down by abiotic processes. nih.gov
However, while highly stable, they are not entirely immune to degradation under all conditions. Some studies have shown that certain microorganisms can metabolize fluorobenzoates. For example, Pseudomonas sp. B13 has been observed to cometabolize monofluorobenzoates, and after a period of adaptation, it was capable of completely degrading 4-fluorobenzoate. nih.gov This indicates that in biologically active environments, the potential for microbial degradation, though often slow, should be considered when interpreting tracer data over very long timescales. Despite this, for many hydrogeological applications, FBAs behave as highly stable and reliable conservative tracers. semanticscholar.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The industrial production of fluorinated benzoic acids often involves multi-step processes that can be resource-intensive. google.com A primary goal of future research is to develop synthetic pathways that are not only more efficient in terms of yield and purity but are also more environmentally benign. This involves exploring "green" chemistry principles, such as reducing waste, using less hazardous reagents, and minimizing energy consumption. researchgate.net
Key areas of development include:
Alternative Reagents: Replacing hazardous or expensive reagents with safer, more abundant, and cost-effective alternatives.
Greener Solvents: Investigating the use of water, supercritical fluids, or recyclable organic solvents to replace traditional volatile organic compounds.
Catalytic Methods: Shifting from stoichiometric reagents to catalytic amounts of substances that can be recycled and reused, significantly reducing waste. researchgate.net
Exploration of Novel Catalytic Systems for Difluoromethylation and Fluorination
The introduction of fluorine and difluoromethyl groups onto an aromatic ring is a chemically challenging but crucial step in the synthesis of 4-(Difluoromethyl)-2-fluorobenzoic acid. nih.gov Research is actively pursuing new catalytic systems that offer greater selectivity, efficiency, and broader applicability. acs.orgresearchgate.net
Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly method for generating radicals under mild conditions. nih.govmdpi.com This technology is being explored for difluoromethylation reactions, offering a step-economical synthetic pathway to compounds containing a CHF2 group. nih.govresearchgate.netacs.org
| Catalytic System Type | Examples/Focus Areas | Key Advantages |
|---|---|---|
| Transition-Metal Catalysis | Copper, Palladium, Nickel, Silver catalysts. nih.govacs.orgacs.org | High reactivity and ability to facilitate challenging bond formations like C-F and C-CF2H. nih.govacs.org |
| Photoredox Catalysis | Ruthenium (Ru) or Iridium (Ir) complexes, organic dyes. mdpi.comacs.org | Uses visible light as an energy source, operates under mild conditions, enables novel radical-based transformations. nih.govmdpi.com |
| Organocatalysis | Amino acid-derived catalysts, cinchona alkaloids. researchgate.netnih.gov | Metal-free, reducing concerns of heavy metal contamination in final products, often providing high enantioselectivity. researchgate.netnih.gov |
Future work in this area will likely focus on developing catalysts that are cheaper, more robust, and derived from earth-abundant metals. The combination of different catalytic strategies, such as dual-catalysis systems, is also a promising avenue for achieving novel transformations.
Expansion of Synthetic Applications in Agrochemical and Pharmaceutical Intermediate Synthesis
Fluorinated benzoic acids are vital intermediates in the synthesis of a wide range of bioactive molecules. verypharm.comorgsyn.org The unique properties imparted by the difluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and altered acidity—make it a valuable functional group in drug design. nih.govmdpi.com
Research is focused on utilizing this compound and related structures as scaffolds to build new classes of:
Pharmaceuticals: Including anti-inflammatory agents, analgesics, and enzyme inhibitors. verypharm.comorgsyn.org
Agrochemicals: Such as novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. verypharm.com
The development of late-stage functionalization techniques, where the difluoromethyl group is introduced at a later step in a complex synthesis, is a key trend. mdpi.com This approach allows for the rapid diversification of drug candidates and the modification of existing bioactive compounds. mdpi.com
Advanced Computational Modeling for Predictable Fluorination Outcomes
Modern chemical research is increasingly supported by powerful computational tools that can model reaction mechanisms and predict outcomes. researchgate.net For fluorination and difluoromethylation reactions, which can be complex and challenging to control, computational modeling is becoming indispensable.
Density Functional Theory (DFT) is widely used to gain mechanistic insights, study transition states, and understand the selectivity of catalytic reactions. researchgate.nethlrn.de This knowledge helps chemists design better experiments and develop more effective catalysts. researchgate.net
A more recent trend is the application of machine learning (ML) and artificial intelligence (AI). nih.gov These approaches can analyze large datasets of chemical reactions to identify patterns and build predictive models. researchgate.net Future applications in this area include:
Predicting Reaction Yields: AI models can be trained to predict the outcome of a fluorination reaction under specific conditions.
Reagent Power Prediction: Machine learning has been successfully used to predict the relative fluorinating strength of different N-F reagents. nih.gov
Discovering New Reactions: AI can help identify novel reaction pathways and catalyst combinations that might be overlooked by human researchers. precedenceresearch.com
These predictive models save significant time and resources by reducing the amount of trial-and-error experimentation needed in the lab. nih.govnih.gov
Investigation of Environmental Fates and Transformational Products in Tracer Studies
Fluorinated benzoic acids (FBAs) are widely used as conservative tracers in hydrological and geothermal studies to track the flow of water through soil and groundwater. nmt.edus4science.atscribd.com Their utility stems from their high stability, low sorption to soil, and the ability to detect them at very low concentrations. nmt.eduresearchgate.net
While their stability is an advantage for tracer applications, it also necessitates a thorough understanding of their long-term environmental fate. Future research is directed at investigating the potential for degradation and the formation of transformation products under various environmental conditions. numberanalytics.com Key research questions include:
Degradation Pathways: Studying the breakdown of FBAs through processes like photolysis (degradation by light), hydrolysis (reaction with water), and microbial degradation. nmt.edunumberanalytics.com
Transformation Products: Identifying the chemical structures of any intermediate or final breakdown products to assess their potential environmental impact. chromatographyonline.com
Persistence and Mobility: Quantifying how long these compounds persist in different environmental compartments (soil, water) and how they move through these systems. nmt.edu
This research is crucial for ensuring the continued safe and responsible use of fluorinated benzoic acids as environmental tracers and for understanding the broader environmental impact of organofluorine compounds. numberanalytics.comchromatographyonline.com
Q & A
Basic Research Questions
What are the most reliable synthetic routes for 4-(Difluoromethyl)-2-fluorobenzoic acid, and how can reaction yields be optimized?
Synthesis typically involves halogenation and fluorination of benzoic acid precursors. Nucleophilic fluorination using hypervalent iodine reagents (e.g., arylbenziodoxolones) is effective for introducing fluorine atoms regioselectively . To optimize yields:
- Use kinetic studies to identify rate-limiting steps (e.g., fluorination efficiency).
- Employ factorial design to test variables like temperature, solvent polarity, and catalyst loading .
- Purify intermediates via column chromatography or recrystallization to minimize side reactions .
What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC-MS : Quantifies purity and detects trace impurities (<0.5% detection limit) .
- NMR Spectroscopy : Confirms regiochemistry of fluorine substitution (¹⁹F NMR) and verifies absence of deuteration artifacts .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How can researchers mitigate challenges in solubility during biological assays?
- Use derivatization: Convert the carboxylic acid to esters or amides to enhance lipid solubility .
- Optimize solvent systems: Test co-solvents (e.g., DMSO/PBS mixtures) while ensuring biocompatibility .
Advanced Research Questions
What mechanistic insights explain contradictory regioselectivity in fluorination reactions?
Contradictions arise from competing electrophilic vs. radical pathways. For example:
- Electrophilic fluorination : Favored by electron-deficient aryl iodides, leading to para-substitution .
- Radical pathways : Mediated by light or transition metals, often yielding ortho/fluoro products .
Validate mechanisms using isotopic labeling (e.g., ¹⁸O tracking in intermediates) or DFT calculations to map transition states .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinities to target enzymes (e.g., cyclooxygenase-2) by simulating interactions with the difluoromethyl group’s electron-withdrawing effects .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with observed antimicrobial or anti-inflammatory activity .
What strategies resolve discrepancies in stability data under physiological conditions?
- Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 2) and plasma (pH 7.4) to assess hydrolysis rates .
- LC-MS metabolite profiling : Identify degradation products (e.g., defluorinated analogs) to refine stability protocols .
How does the compound’s fluorination pattern influence its role as a protease inhibitor?
- The difluoromethyl group enhances electronegativity, altering hydrogen-bonding interactions with catalytic residues.
- Compare inhibition kinetics (Ki) of fluorinated vs. non-fluorinated analogs using fluorescence-based assays .
- Use cryo-EM to visualize binding modes in enzyme-inhibitor complexes .
Methodological Frameworks
- Theoretical grounding : Link synthesis and bioactivity studies to conceptual frameworks like frontier molecular orbital theory (for reactivity) or lock-and-key models (for enzyme inhibition) .
- Experimental validation : Employ iterative cycles of hypothesis generation (e.g., fluorination improves metabolic stability) and empirical testing (e.g., microsomal stability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
